Tandutinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action: From Target Inhibition to Cellular Effects

Tandutinib acts as an ATP-competitive and reversible inhibitor, binding to the ATP-binding pocket of its target tyrosine kinases to prevent phosphorylation and subsequent activation of downstream signaling cascades [1].

The diagram below illustrates the core signaling pathways disrupted by this compound.

Core Signaling Pathways Inhibited by this compound

Experimental Evidence & Protocols

The mechanisms described are supported by robust experimental data from both cellular and animal models.

In Vitro Assessment

Key methodologies for evaluating this compound's effects in cells are detailed below.

| Assay Type | Key Protocol Details | Measured Outcomes |

|---|---|---|

| Kinase Assay / Receptor Autophosphorylation | Cell-based ELISA; serum-starved CHO cells expressing target RTKs are pre-treated with this compound, stimulated with ligand (e.g., PDGF-BB), lysed, and captured via antibody [2]. | Phosphotyrosine levels indicate direct inhibition of receptor autophosphorylation [3] [2]. |

| Cell Proliferation & Viability | Cells treated with this compound (0.004-30 µM) for 3-7 days; viable cells counted by Trypan blue exclusion [2]. | IC50 values for growth inhibition; preferential cytotoxicity in FLT3-ITD or c-Kit dependent lines [4] [5] [2]. |

| Apoptosis Assay | This compound-treated cells stained with Annexin V-FITC and propidium iodide, analyzed by flow cytometry [2]. | Percentage of apoptotic cells; increased Caspase 3/7 activity and Bax/Bcl-2 ratio [5] [2]. |

| Colony Formation Assay | Cells treated with this compound (e.g., 25 µM) for 48 hours, then grown in drug-free medium for ~10 days, stained with Crystal Violet [5]. | Significant reduction in number and size of colonies, indicating long-term loss of proliferative capacity [5]. |

In Vivo Evidence

In animal models, intraperitoneal administration or oral gavage of this compound (40-180 mg/kg, twice daily) significantly suppressed the growth of tumor xenografts derived from colon cancer and FLT3-ITD-positive leukemia cell lines [5] [2]. Analyses of harvested tumors showed:

- Reduced Phosphorylation: Inhibition of target kinases (FLT3, c-Kit) and downstream effectors like Akt and mTOR [5].

- Anti-angiogenic Effects: Decreased density of CD31-positive blood vessels and reduced expression of pro-angiogenic factors like VEGF [5].

- Pro-apoptotic Effects: Increased markers of apoptosis within the tumor tissue [5].

Clinical Development and Toxicity

This compound has been evaluated in several early-phase clinical trials, primarily for acute myeloid leukemia (AML) and glioblastoma [4] [3] [6]. Its development appears to have been discontinued for AML following negative later-phase trials [4].

The principal dose-limiting toxicity observed in a phase I study for AML was reversible generalized muscular weakness and fatigue [4] [3]. Some patients receiving this compound in combination with bevacizumab developed facial, neck, and proximal limb weakness, with electrophysiological studies (repetitive nerve stimulation) showing a decremental response, consistent with a toxic effect on the neuromuscular junction [4]. The exact mechanism for this unique toxicity is not fully known but may involve off-target inhibition of muscarinic or nicotinic acetylcholine receptors [4] [3].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound (MLN518) | FLT3 inhibitor | Mechanism [selleckchem.com]

- 3. Phase 1 clinical results with this compound (MLN518), a novel ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. This compound inhibits the Akt/mTOR signaling pathway to inhibit ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Chemical Structure and Drug-Like Properties of Tandutinib

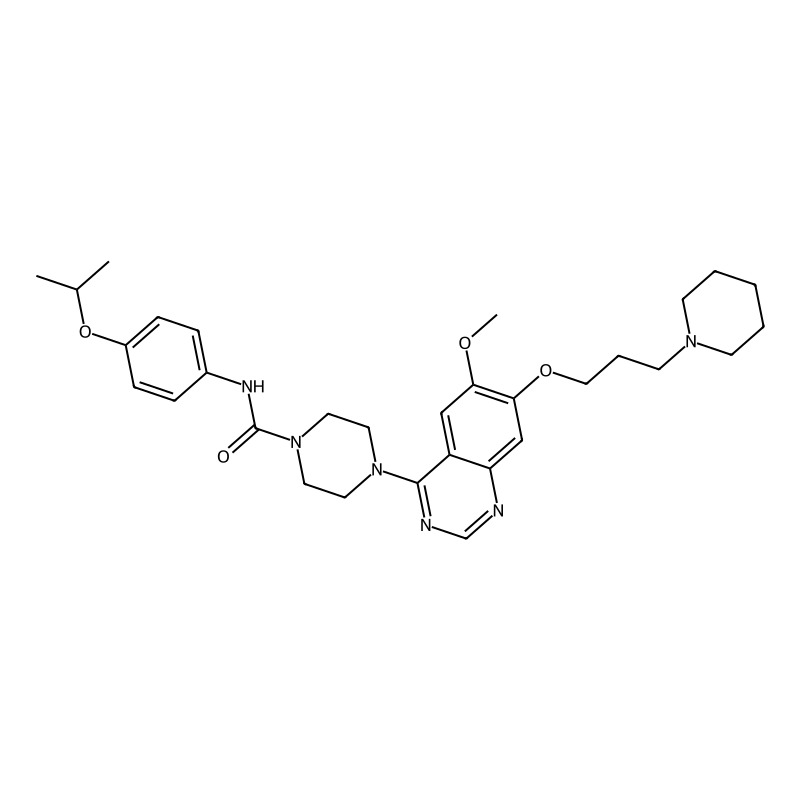

Tandutinib (also known as MLN518 or CT-53518) is a small molecule inhibitor with the chemical formula C31H42N6O4 and a molecular weight of 562.703 g/mol [1]. Its IUPAC name is 4-{6-methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl}-N-[4-(propan-2-yloxy)phenyl]piperazine-1-carboxamide [1].

The compound features a quinazoline core, which is a privileged structure in kinase inhibitor design for its ability to fit into the ATP-binding pocket of kinase enzymes [2] [3] [4]. Key structural features and their roles are outlined in the table below.

| Structural Feature | Description & Role |

|---|---|

| Quinazoline Core | Serves as the ATP-mimetic scaffold; binds to the hinge region of the kinase domain [3] [4]. |

| 4-Anilino Substituent | The N-phenylpiperazine-1-carboxamide group extends into hydrophobic back pocket, contributing to potency and selectivity [3]. |

| C-6 Methoxy Group | A substituent on the quinazoline core that influences electron distribution and molecular packing [2]. |

| C-7 Alkoxy Chain | A 3-(piperidin-1-yl)propoxy linker enhances solubility and provides a handle for optimizing pharmacokinetic properties [2] [1]. |

This compound has a calculated logP of 4.52, indicating good membrane permeability, and a water solubility of 0.0753 mg/mL [1]. Its structure follows typical optimizations for quinazoline-based kinase inhibitors, where substitutions at the C-6 and C-7 positions are leveraged to fine-tune drug-like properties, particularly oral bioavailability [2].

Mechanism of Action and Signaling Pathways

This compound is a potent, ATP-competitive inhibitor of Class III Receptor Tyrosine Kinases (RTKs) [5] [1]. It primarily targets FLT3, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR) [1].

The primary mechanism involves binding to the intracellular kinase domain of these receptors, inhibiting their autophosphorylation, and consequently shutting down downstream pro-survival and proliferative signaling cascades [5] [6]. A key pathway impacted is the PI3K/Akt/mTOR axis, which is critically involved in cell growth, metabolism, and resistance to apoptosis [5].

The following diagram illustrates the signaling pathway inhibition by this compound.

Diagram 1: this compound inhibits Class III RTKs and downstream PI3K/Akt/mTOR signaling, leading to reduced proliferation and increased apoptosis [5] [6].

Quantitative Pharmacological Profile

The following table summarizes the key enzymatic and cellular activities of this compound.

| Parameter / Assay | Result / Value | Experimental Context |

|---|---|---|

| Primary Kinase Targets (IC₅₀) | FLT3, c-Kit, PDGFR | Selective against Class III RTKs; activity against a wide range of other kinases is minimal [5] [1]. |

| In Vitro Anti-Proliferation | IC₅₀ ~25-50 µM | HCT116, HT-29, SW480 colon cancer cell lines; hexosaminidase assay [5]. |

| In Vivo Efficacy | Significant tumor growth suppression | HCT116 xenograft model in mice; intraperitoneal administration [5]. |

| Apoptosis Induction | Increased caspase-3/7 activity, ↑ Bax/Bcl-2 ratio | HCT116 cells; Apo-one Homogeneous Caspase-3/7 Assay kit [5]. |

| Anti-Angiogenic Effect | Reduced CD31+ blood vessels, ↓ VEGF expression | HCT116 xenograft tumor tissues; immunohistochemistry [5]. |

Detailed Experimental Protocols

For researchers seeking to replicate or adapt key experiments, here are the methodologies from foundational studies.

In Vitro Cell Proliferation Assay (Hexosaminidase Assay) [5]

- Cell Seeding: Seed colon cancer cells (e.g., HCT116, HT-29, SW480) in 96-well plates and allow them to adhere overnight.

- Treatment: Treat cells with a dose range of this compound (e.g., 0-50 µM) in culture medium containing 10% FBS.

- Incubation & Measurement: Incubate for the desired period (e.g., 48-72 hours). Cell proliferation is quantified using the hexosaminidase assay, which measures enzyme activity as a surrogate for cell number.

- Data Analysis: Absorbance is measured with a spectrophotometer, and the percentage of proliferation is calculated relative to untreated control cells to determine IC₅₀ values.

Colony Formation Assay [5]

- Low-Density Seeding: Seed a low number of viable cells (e.g., 500 cells per well) in 6-well dishes.

- Treatment Phase: Treat the cells with this compound (e.g., 25 µM) for 48 hours.

- Clonal Expansion: Remove the drug-containing medium and replace it with fresh medium. Incubate the cells for an additional 10-14 days to allow for colony formation from single cells.

- Staining & Quantification: Fix the colonies with formalin and stain with Crystal Violet. The number and size of colonies in treated groups are compared to the untreated control to assess long-term clonogenic survival.

In Vivo Xenograft Efficacy Study [5]

- Tumor Implantation: Implant human colon cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.

- Group Randomization & Dosing: Randomize mice into control and treatment groups once tumors are palpable. Administer this compound via intraperitoneal injection.

- Tumor Monitoring: Measure tumor volumes regularly using calipers.

- Endpoint Analysis: At the end of the study, harvest tumors. A portion of the tumor tissue can be homogenized for protein analysis via Western blotting to assess inhibition of c-Kit, p-Akt, and p-mTOR. Another portion is formalin-fixed for immunohistochemical staining of markers like CD31 (for microvessel density) and VEGF.

The workflow for these key experiments is summarized below.

Diagram 2: A consolidated workflow for key in vitro and in vivo experiments to evaluate this compound's efficacy [5].

Research Applications and Recent Developments

While initially developed for Acute Myelogenous Leukemia (AML) [1], research has uncovered potential in solid tumors and explored methods to overcome delivery challenges.

- Oncology Indications: Preclinical studies demonstrate efficacy in colon cancer models via inhibition of the Akt/mTOR pathway [5] [6]. Its targets (PDGFR, c-Kit) are also relevant in glioblastoma (GBM) [7] [8].

- Overcoming Drug Delivery Barriers: A significant challenge for CNS malignancies like GBM is the Blood-Brain Barrier (BBB). Recent work has focused on formulating this compound into esterase-responsive prodrug nanoparticles (e.g.,

proTan). These AMD3100-modified PLGA nanoparticles showed optimized size and significantly improved intracranial drug delivery and treatment efficacy in a GBM mouse model [8].

Conclusion

This compound represents a classic example of a rationally designed quinazoline-based kinase inhibitor. Its well-defined structure-activity relationship, clear mechanism of action against the PI3K/Akt/mTOR pathway, and robust experimental validation make it a valuable tool compound and a testament to targeted cancer therapy development. Ongoing research into new formulations, such as nanoparticle-based delivery systems, continues to explore its full therapeutic potential, particularly for hard-to-treat cancers.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Drug-like property optimization: Discovery of orally ... [sciencedirect.com]

- 3. Recent Advances in Structural Optimization of Quinazoline ... [mdpi.com]

- 4. An insight into the therapeutic potential of quinazoline ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits the Akt/mTOR signaling pathway to inhibit ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits the Akt/mTOR signaling pathway ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibody-conjugated polymer nanoparticles for brain cancer [pmc.ncbi.nlm.nih.gov]

- 8. Esterase-responsive and size-optimized prodrug ... [sciencedirect.com]

Tandutinib preclinical studies glioblastoma xenograft models

Tandutinib in Glioma Xenograft Models: Key Findings

The table below summarizes the design and results from a key preclinical study that investigated this compound in a rat glioma xenograft model [1].

| Aspect | Details |

|---|---|

| Study Model | C6 rat glioma cells implanted in mice [1] |

| Treatment | MLN0518 (this compound); 10-day treatment period [1] |

| Key Efficacy Findings | • Tumor Growth: Significantly increased tumor doubling time in treated group [1]. • Tumor Vasculature: Significant reduction in perfused vessel area and alpha-SMA positive vessels (indicating vessel maturation) [1]. • Tumor Hypoxia: Significant increase in hypoxic area within treated tumors [1]. | | Imaging & Biomarkers | • DCE-MRI: Showed anti-vascular effects after 3 days of treatment [1]. • No Significant Change: Found in vessel calibre, fractional blood volume, or intrinsic susceptibility (R2*) with treatment [1]. |

Detailed Experimental Protocols

Here are the methodologies for the key experiments from the identified study.

1. In Vivo Xenograft Study [1]

- Animal Model: Immune-compromised mice.

- Tumor Implantation: Subcutaneous inoculation with C6 rat glioma cells.

- Treatment Protocol: Mice were treated with this compound for 10 days.

- Assessment Methods:

- Tumor Growth: Tumor volume was measured to calculate doubling time.

- Multi-Parametric MRI: Used for non-invasive assessment of vascular function and hypoxia.

- Histopathology: Post-sacrifice, tumors were analyzed for vessel density (CD31 staining), pericyte coverage (alpha-SMA staining), and hypoxic area (hypoxia marker staining).

2. Mechanism of Action & Signaling Pathways While the primary xenograft study focused on vascular effects, other preclinical research in different cancer types sheds light on this compound's core mechanism of action, which is relevant to its investigation in glioblastoma [2] [3] [4].

- Target Inhibition: this compound is a small-molecule inhibitor of Type III receptor tyrosine kinases, primarily targeting PDGFR-β, FLT3, and c-Kit [4] [5] [1].

- Downstream Signaling: Inhibition of these receptors leads to suppressed activation of key downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell survival, proliferation, and angiogenesis [3].

The following diagram illustrates this core signaling mechanism:

This compound inhibits key receptor tyrosine kinases, blocking downstream pro-tumor signaling.

Interpretation and Clinical Translation

The preclinical data suggests this compound had a rational biological basis for testing in glioblastoma:

- Vascular Targeting: The anti-angiogenic effect, evidenced by reduced perfused vessels and disrupted pericyte coverage, was a primary action of this compound in the C6 glioma model [1]. This provided the rationale for its subsequent clinical investigation.

- Clinical Trial Outcomes: Despite promising preclinical data and demonstrated ability to cross the blood-brain barrier [4], this compound failed to demonstrate efficacy in clinical trials for recurrent glioblastoma both as a monotherapy and in combination with bevacizumab [4] [5]. The drug's development for glioblastoma has been discontinued [2].

References

- 1. A Multi-Parametric Imaging Investigation of the Response ... [pubmed.ncbi.nlm.nih.gov]

- 2. - AdisInsight this compound [adisinsight.springer.com]

- 3. This compound inhibits the Akt/mTOR signaling pathway to inhibit ... [pmc.ncbi.nlm.nih.gov]

- 4. Feasibility, phase I, and phase II studies of this compound , an oral... [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase II trial of this compound (MLN 518) in combination with ... [pmc.ncbi.nlm.nih.gov]

Tandutinib pharmacokinetics absorption distribution metabolism excretion

Pharmacokinetic & ADME Profile of Tandutinib

The table below summarizes the key quantitative ADME data and properties of this compound identified from the search results.

| Parameter | Findings/Value | Context (Model/Subjects) |

|---|---|---|

| Administration & Absorption | Oral administration; slow absorption & elimination [1]. | Human patients (AML/MDS) |

| Fasting state required (no food 2 hrs before/after dose) to ensure bioavailability [1]. | Human patients (AML/MDS) | |

| Dosing | Maximum Tolerated Dose (MTD): 525 mg twice daily [1]. | Human patients (Phase 1 trial) |

| Dose-Limiting Toxicity (DLT): Generalized muscular weakness & fatigue (reversible) at 525 mg & 700 mg twice daily [1]. | Human patients (Phase 1 trial) | |

| Metabolism | Primary Pathways: O-dealkylation, α-hydroxylation, α-carbonyl formation, reduction [2]. | In vitro (rat liver microsomes) & in vivo (rat) |

| Bioactivation: Piperazine & piperidine rings metabolized to reactive iminium intermediates [2]. | In vitro (rat liver microsomes with KCN) | |

| Conjugation: Glucuronide and sulfate conjugation observed [2]. | In vitro (rat hepatocytes) & in vivo (rat) | |

| Excretion | Predicted via biliary excretion based on preclinical data [1]. | Rats, dogs, monkeys |

| Key Metabolites | 5 in vitro phase I, 1 in vitro phase II, 5 reactive intermediates, 6 in vivo phase I, 1 in vivo phase II metabolites characterized [2]. | Various models |

Detailed Experimental Protocols for ADME Studies

For researchers aiming to replicate or build upon existing this compound ADME studies, here are the detailed methodologies cited in the literature.

Protocol: In Vitro Metabolic Stability Screening in Liver Microsomes

This method is used to determine the rate of parent drug disappearance and identify phase I metabolites [3] [2].

- Incubation System: Drug substrate (e.g., ~3 μM this compound) incubated at 37°C with 100 mM phosphate buffer (pH 7.4) [3].

- Cofactor: 1.0 mM Nicotinamide adenine dinucleotide phosphate (NADPH) to initiate the reaction [3].

- Enzyme Source: Approximately 1.0 mg/mL of rat or human liver microsomal protein [3].

- Time Points: Aliquots are typically taken at 0, 2, 5, 10, 20, 30, and 60 minutes. The reaction is stopped by adding methanol or acetonitrile [3].

- Analysis: Samples are analyzed using Liquid Chromatography-Ion Trap Mass Spectrometry (LC-MS/MS) to quantify the parent drug and characterize metabolites [2].

Protocol: Investigation of Reactive Metabolites

This protocol assesses the potential for metabolic bioactivation [2].

- Incubation System: Similar to the metabolic stability protocol, using rat liver microsomes (RLMs).

- Trapping Agents: The incubation is performed in the presence of:

- Glutathione (GSH): To trap soft electrophiles.

- Potassium Cyanide (KCN): To trap hard electrophiles (e.g., reactive iminium ions).

- Analysis: LC-MS/MS is used to detect and characterize the resulting adducts (e.g., cyano adducts).

Protocol: In Vivo Metabolism and Disposition Study

This method provides a comprehensive view of metabolism and excretion in a live animal model [2].

- Dosing: this compound is administered to Sprague Dawley rats via oral gavage (e.g., 37 mg kg⁻¹).

- Sample Collection: Blood (for plasma), urine, and feces are collected at predetermined time intervals over a defined period (e.g., up to 96 hours).

- Sample Analysis: LC-MS/MS is used to profile and identify metabolites in plasma, urine, and feces. The use of a radiolabeled ([¹⁴C]) version of the drug, while not used in the cited this compound study, is a common practice in such balance studies to quantitatively track all drug-related material [3] [4].

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic pathways and bioactivation process of this compound, as characterized in the identified studies.

> Summary of this compound's metabolic fate, showing Phase I/II pathways and bioactivation to reactive intermediates.

Key Insights for Drug Development Professionals

- Clinical Pharmacokinetics: The slow elimination of this compound necessitates over one week of dosing to achieve steady-state plasma concentrations [1]. This has direct implications for clinical trial design and understanding the onset of full pharmacological effect.

- Toxicity Consideration: The formation of reactive iminium intermediates from its piperazine and piperidine rings is a critical finding [2]. This bioactivation could be linked to the mechanism behind the observed clinical dose-limiting toxicities (muscular weakness) and warrants investigation into structural modifications to mitigate this risk.

- Translational Gaps: The most comprehensive metabolic data comes from in vitro and rodent models [2]. A definitive human mass-balance study using a radiolabeled tracer is not present in the searched literature and would be required to fully quantify the excretion routes and metabolic profile in humans.

References

- 1. Phase 1 clinical results with this compound (MLN518), a novel ... [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of in vitro, in vivo, and reactive... [pubs.rsc.org]

- 3. sciencedirect.com/topics/medicine-and-dentistry/ absorption ... [sciencedirect.com]

- 4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Tandutinib platelet-derived growth factor receptor beta PDGFR-β signaling

Mechanism of Action: From Receptor to Functional Effect

Tandutinib exerts its effects by directly inhibiting the activation of receptor tyrosine kinases like PDGFR-β. The following diagram illustrates the core signaling pathway and how this compound disrupts it.

This compound inhibits PDGFR-β activation, blocking downstream PI3K/Akt/mTOR signaling [1].

This inhibition of the PDGFR-β / PI3K/Akt/mTOR pathway leads to several critical anti-cancer effects, supported by experimental data summarized below.

| Experimental Model | Key Measured Outcome | Quantitative Result / Observation |

|---|---|---|

| In Vitro (Colon Cancer Cells) | Inhibition of Cell Proliferation | Significant reduction in proliferation of HCT116, HT-29, and SW480 cell lines [1]. |

| Inhibition of Colony Formation | Reduced colony formation ability in cancer cell lines after treatment [1]. | |

| Induction of Apoptosis | Increased caspase-3/7 activity and elevated Bax/Bcl-2 ratio [1]. | |

| Downregulation of Cancer-Promoting Genes | Reduced expression of VEGF, COX-2, and Interleukin-8 (IL-8) [1]. | |

| In Vivo (Colon Cancer Xenografts) | Tumor Growth Suppression | Significant suppression of tumor growth in mouse models [1]. |

| Inhibition of Angiogenesis | Reduction of CD31-positive blood vessels within tumors [1]. | |

| Pathway Inhibition in Tumor Tissue | Confirmed inhibition of Akt, mTOR, and p70S6K phosphorylation in xenograft tissues [1]. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the core methodologies from key studies.

- Proliferation Assay (Hexosaminidase Assay): Cells are seeded in 96-well plates and treated with this compound (e.g., 0-50 µM) for the desired period. The hexosaminidase substrate is added, and after incubation, the reaction is stopped with glycine buffer. The absorbance is measured to quantify viable cells [1].

- Apoptosis Assay (Caspase 3/7 Activity): Cells are treated with this compound in a 96-well plate. The Apo-ONE Homogeneous Caspase-3/7 Reagent is added directly to the wells, followed by incubation. Fluorescence is measured to quantify caspase activity, a key marker of apoptosis [1].

- Colony Formation Assay: A low density of cells (e.g., 500 cells/well) is seeded in 6-well dishes. After this compound treatment (e.g., 25 µM for 48 hours), the drug-containing medium is replaced with fresh medium, and cells are allowed to grow for an additional 7-10 days. The resulting colonies are fixed, stained with Crystal Violet, and counted [1].

- Analysis of Signaling Pathway Inhibition: Treated cells or homogenized tumor tissues are lysed. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against phospho-proteins (e.g., phospho-Akt, phospho-mTOR, phospho-p70S6K) and their total protein counterparts to confirm pathway inhibition [1].

Clinical and Preclinical Context

- Clinical Trial Findings: A phase I study in patients with relapsed/refractory AML or high-risk MDS showed that this compound could reduce blast counts in some patients with FLT3-ITD mutations. The dose-limiting toxicity was reversible muscle weakness. Other noted toxicities included nausea, vomiting, and less frequently, diarrhea [2].

- Safety Consideration - Neuromuscular Toxicity: Clinical trials for glioblastoma multiforme reported that this compound can cause muscle weakness, presenting as facial, neck, and proximal limb weakness. Electrophysiological studies (repetitive nerve stimulation and single-fiber EMG) confirmed a defect in neuromuscular transmission, suggesting that this compound may have off-target effects at the neuromuscular junction [2].

References

Tandutinib investigational drug acute myeloid leukemia AML

Mechanism of Action & Signaling Pathways

Tandutinib acts as a potent antagonist of specific tyrosine kinases involved in cell proliferation and survival.

- Direct Target Inhibition: this compound is a quinazoline-based inhibitor designed to selectively inhibit the auto-phosphorylation and activation of FLT3, PDGFR, and c-KIT [1] [2] [3].

- Downstream Signaling Effects: Constitutive activation of mutant FLT3 (e.g., FLT3-ITD) drives leukemogenesis through key survival pathways, primarily STAT5, MAPK, and PI3K/Akt [4]. By inhibiting FLT3, this compound suppresses these downstream signals, leading to reduced cellular proliferation and induction of apoptosis (programmed cell death) in leukemic blasts [3] [5].

The following diagram illustrates the signaling pathway affected by this compound:

This compound inhibits both mutant and wild-type FLT3, blocking downstream survival signals.

Key Clinical and Preclinical Data

Phase I Clinical Trial in AML/MDS

A pivotal phase I dose-escalation study of this compound as a single agent involved 40 patients with relapsed/refractory AML or high-risk MDS [2] [6].

Dosage and Dose-Limiting Toxicity (DLT):

- Dose Range: 50 mg to 700 mg, administered orally twice daily [2].

- Maximum Tolerated Dose (MTD): 525 mg twice daily [2] [6].

- Primary DLT: Reversible generalized muscular weakness and fatigue [2] [6].

Pharmacokinetics:

- The drug was characterized by slow elimination, requiring over one week of dosing to achieve steady-state plasma concentrations [2].

Antileukemic Activity:

- Of the eight enrolled patients with FLT3-ITD mutations, five were evaluable for efficacy [2] [6].

- Two of the five patients (treated at 525 mg and 700 mg twice daily) showed evidence of antileukemic activity, with decreases in both peripheral blood and bone marrow blast counts [2] [6].

- Western blot analysis confirmed that this compound inhibited phosphorylation of FLT3 in circulating leukemic blasts, demonstrating target engagement [2].

Combination Therapy Study

A phase 1/2 study investigated this compound in combination with standard "7+3" induction chemotherapy (cytarabine + daunorubicin) in patients with newly diagnosed AML [7].

| Parameter | Details & Findings |

|---|---|

| Dosing Schedule | Initial continuous dosing caused GI intolerance. An amended schedule (days 1–14 per cycle) was better tolerated [7]. |

| Common Adverse Events (AEs) | Diarrhea, nausea, and vomiting. One case of reversible, non-dose limiting muscular weakness was reported [7]. |

| Efficacy (Cohorts 1 & 2) | 11 out of 15 patients (73%) achieved a Complete Remission (CR) [7]. |

| Conclusion | This compound at 200 mg and 500 mg twice daily on a intermittent schedule was tolerable in combination with chemotherapy [7]. |

Preclinical Evidence in Solid Tumors

Research extended beyond hematological malignancies. A study in colon cancer models revealed that this compound inhibits the Akt/mTOR/p70S6K signaling pathway, leading to:

- Inhibition of cancer cell proliferation and colony formation [3].

- Induction of apoptosis (evidenced by increased caspase-3 activity and altered Bax/Bcl-2 ratio) [3].

- Downregulation of cancer-promoting genes (COX-2, VEGF, IL-8) and suppression of tumor growth and angiogenesis in xenograft models [3].

Reasons for Discontinued Development

Despite promising early results, this compound's clinical development in AML did not progress to later phases. It is categorized as a first-generation FLT3 inhibitor and its development was ultimately discontinued [8] [9]. This is a common fate for early drug candidates, as more potent and selective inhibitors (like midostaurin and gilteritinib) were developed and successfully reached the clinic [10] [9].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Phase 1 clinical results with this compound (MLN518), a novel ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits the Akt/mTOR signaling pathway to inhibit ... [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 mutations in acute myeloid leukemia [pmc.ncbi.nlm.nih.gov]

- 5. , an oral, small-molecule inhibitor of FLT3 for the treatment... This compound [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 1 clinical results with this compound (MLN518), a ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase 1/2 Study of this compound (MLN518) Plus Standard ... [sciencedirect.com]

- 8. - AdisInsight this compound [adisinsight.springer.com]

- 9. This compound - an overview [sciencedirect.com]

- 10. Recent drug approvals for acute myeloid leukemia [jhoonline.biomedcentral.com]

Comprehensive Application Notes and Protocols: LC-MS/MS Quantification of Tandutinib in Human Liver Microsomes for Metabolic Stability Assessment

Introduction to Tandutinib and Analytical Requirements

This compound (MLN518 or CT 53518) is an orally bioavailable, small-molecule inhibitor of type III receptor tyrosine kinases with significant clinical importance for the treatment of acute myeloid leukemia (AML). As a multi-targeted therapeutic agent, this compound selectively inhibits the autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and c-Kit receptor tyrosine kinases, thereby disrupting critical signaling pathways that drive malignant cell proliferation and survival in hematological malignancies. [1] [2] [3] The compound has received fast-track status from the United States Food and Drug Administration (FDA) for AML treatment and has demonstrated promising anti-leukemic activity particularly when co-administered with conventional chemotherapeutic agents such as daunorubicin and cytarabine. [1]

The preclinical assessment of this compound's metabolic characteristics represents a critical component in understanding its pharmacokinetic behavior and potential in vivo performance. This document provides detailed application notes and protocols for the reliable quantification of this compound in human liver microsomes (HLMs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The established methodology enables robust evaluation of metabolic stability parameters, including intrinsic clearance (CLint) and in vitro half-life (t1/2), which serve as key indicators for predicting hepatic extraction ratio and oral bioavailability. [1] [4] According to literature assessments, the protocol outlined herein represents the first fully validated LC-MS/MS method specifically developed for this compound quantification in HLMs matrix, addressing a significant gap in the analytical toolbox for preclinical development of this promising therapeutic agent. [1] [4] [5]

Analytical Method Specifications

Instrumentation and Materials

- This compound (purity ≥99.48%) and entrectinib (purity ≥99.32%) as internal standard (IS) should be procured from certified reference material suppliers such as MedChem Express Company. [1]

- Pooled human liver microsomes (HLMs, M0567, Male human liver) with protein content labeled as 20 mg/mL (250 mM sucrose) from Sigma-Aldrich. [1]

- HPLC-grade solvents including acetonitrile, methanol, ammonium formate, and formic acid. Purified water should be prepared using a Milli-Q plus purification system or equivalent. [1]

- LC-MS/MS system consisting of an Agilent 1200 series liquid chromatograph coupled to an Agilent 6410 triple quadrupole mass spectrometer with electrospray ionization (ESI) source. [1]

- Chromatographic column: Agilent ZORBAX SB-C8 (50 mm × 2.1 mm, 3.5 μm particle size). [1]

- Data acquisition and processing software: Agilent Mass Hunter. [1]

LC-MS/MS Analytical Parameters

Table 1: Optimized LC-MS/MS parameters for this compound quantification

| Parameter | Specification | Description/Notes |

|---|---|---|

| Chromatographic Conditions | ||

| Mobile Phase | 40% ACN : 60% 10 mM ammonium formate in H₂O | pH adjusted to 3.5 with formic acid [1] |

| Flow Rate | 0.4 mL/min | Isocratic elution [1] |

| Injection Volume | 2 μL | [1] |

| Column Temperature | Ambient | [1] |

| Run Time | 2.0 minutes | [1] |

| Mass Spectrometric Conditions | ||

| Ionization Source | Electrospray ionization (ESI) | Positive mode [1] |

| Capillary Voltage | 4000 V | [1] |

| Source Temperature | 350°C | [1] |

| Nitrogen Gas Flow | 11 L/min | Desolvation gas [1] |

| Nebulizer Pressure | 55 psi | [1] |

| MRM Transitions | ||

| This compound | 563 → 126 | Fragmentor voltage: 140 V; Collision energy: 20 eV [1] |

| Entrectinib (IS) | 561 → 302 | Fragmentor voltage: 135 V; Collision energy: 15 eV [1] |

| Entrectinib (IS) | 561 → 284 | Qualifier transition [1] |

The methodology employs isocratic elution with a reversed-phase C8 stationary phase, providing excellent resolution of this compound and the internal standard (entrectinib) with a total run time of only 2.0 minutes per sample, making it suitable for high-throughput applications. The multiple reaction monitoring (MRM) mode enhances analytical specificity by monitoring predefined fragmentations of precursor to product ions, effectively eliminating potential interference from the biological matrix. [1]

Sample Preparation Protocol

Solutions Preparation

- Stock solutions (1 mg/mL): Accurately weigh this compound and entrectinib (IS) and dissolve in dimethyl sulfoxide (DMSO). Store at -20°C when not in use. [1]

- Working solutions: Prepare serial dilutions in acetonitrile-water (50:50, v/v) to create calibration standards and quality control samples. [1]

- Microsomal incubation buffer: 100 mM phosphate buffer (pH 7.4) containing necessary cofactors. [1]

- Precipitation solvent: Ice-cold acetonitrile containing internal standard (50 ng/mL entrectinib). [1]

Protein Precipitation Procedure

- Transfer 50 μL of microsomal incubation sample to a clean microcentrifuge tube. [1]

- Add 100 μL of ice-cold acetonitrile containing internal standard (50 ng/mL entrectinib). [1]

- Vortex vigorously for 1 minute to ensure complete protein precipitation. [1]

- Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. [1]

- Transfer 80 μL of clear supernatant to autosampler vials with limited volume inserts. [1]

- Inject 2 μL into the LC-MS/MS system for analysis. [1]

Table 2: Calibration standards and quality control samples preparation

| Sample Type | Concentration Range | Preparation Method | Acceptance Criteria |

|---|---|---|---|

| Calibration Standards | 5-500 ng/mL | Serial dilution of stock in HLMs matrix | R² ≥ 0.9999 [1] |

| LLOQ | 5 ng/mL | Lowest standard | Accuracy ±20%, Precision ≤20% [1] |

| Quality Control (QC) | Low: 15 ng/mL | Prepared independently from standards | Accuracy ±15%, Precision ≤15% [1] |

| Quality Control (QC) | Medium: 250 ng/mL | Prepared independently from standards | Accuracy ±15%, Precision ≤15% [1] |

| Quality Control (QC) | High: 400 ng/mL | Prepared independently from standards | Accuracy ±15%, Precision ≤15% [1] |

The protein precipitation approach described provides a rapid and efficient sample clean-up with consistent recovery rates. The use of stable isotope-labeled or structural analog internal standard (entrectinib) corrects for potential variability in sample preparation and ionization efficiency, ensuring reliable quantification across the validated concentration range. [1]

Method Validation Summary

The LC-MS/MS method for this compound quantification has been comprehensively validated according to accepted guidelines for bioanalytical methods. The validation parameters demonstrate that the method is fit-for-purpose in supporting metabolic stability assessments.

Table 3: Method validation parameters for this compound quantification in HLMs

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 5-500 ng/mL | [1] |

| Correlation Coefficient (r²) | ≥0.9999 | ≥0.99 [1] |

| Limit of Quantification (LLOQ) | 3.8 ng/mL | Signal-to-noise ratio ≥10 [1] |

| Intraday Precision (RSD%) | ≤10.5% | ≤15% [1] |

| Intraday Accuracy (%) | 94.5-105.5% | 85-115% [1] |

| Interday Precision (RSD%) | ≤10.5% | ≤15% [1] |

| Interday Accuracy (%) | 94.5-105.5% | 85-115% [1] |

| Recovery | High and consistent | Not specified in search results |

| Matrix Effect | Minimal | Not specified in search results |

| Carryover | Negligible | ≤20% of LLOQ [1] |

The validation results confirm that the method exhibits excellent sensitivity with a limit of quantification of 3.8 ng/mL, more than adequate for monitoring this compound depletion in metabolic stability studies. The precision and accuracy values, both intraday and interday, were well within acceptable limits, demonstrating the method's reliability for reproducible quantification. The linearity across the 5-500 ng/mL range with a correlation coefficient (r²) ≥0.9999 ensures accurate quantification over the anticipated concentration range in microsomal incubations. [1]

Metabolic Stability Assessment

Experimental Workflow

The following diagram illustrates the complete workflow for assessing this compound metabolic stability, from in silico prediction to experimental verification:

Metabolic Incubation Protocol

Incubation mixture preparation:

- Pooled HLMs (0.5 mg/mL final protein concentration)

- This compound (1 μM final concentration in incubation)

- 100 mM phosphate buffer (pH 7.4)

- Pre-incubate for 5 minutes at 37°C

Reaction initiation:

- Start reaction by adding NADPH regenerating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 5 mM MgCl₂)

- Use final incubation volume of 200 μL

Time course sampling:

- Remove 50 μL aliquots at predetermined time points (0, 5, 15, 30, 45, 60 minutes)

- Immediately mix with 100 μL ice-cold acetonitrile containing IS to terminate reaction

- Store on ice until processing

Control incubations:

- Include negative controls without NADPH to assess non-enzymatic degradation

- Include positive controls with known compounds for method validation [1]

Data Analysis and Calculations

Percent remaining calculation: Plot ln(% parent remaining) versus time, where % remaining = (peak area ratio at time t / peak area ratio at time 0) × 100

In vitro half-life (t₁/₂): Calculated from the slope (k) of the linear regression: t₁/₂ = 0.693 / k

Intrinsic clearance (CLint): CLint = (0.693 / t₁/₂) × (incubation volume / microsomal protein amount) [1]

Metabolic Stability Results

Application of the established LC-MS/MS method to assess this compound metabolic stability yielded the following key parameters:

- Intrinsic clearance (CLint): 22.03 μL/min/mg

- In vitro half-life (t₁/₂): 29.0 minutes

- Extraction ratio: Moderate [1]

These results indicate that this compound exhibits moderate hepatic extraction, suggesting a potentially favorable oral bioavailability profile compared to other tyrosine kinase inhibitors that typically undergo rapid hepatic metabolism. The moderate extraction ratio further implies that this compound administered to patients would not be subject to rapid excretion or dose accumulation within the body, supporting its continued development as an oral therapeutic agent. [1]

Application Notes and Troubleshooting

Critical Method Parameters

- Ionization optimization: The ESI positive mode provides superior sensitivity for this compound detection compared to negative mode due to the basic nature of the compound. Capillary voltage should be maintained at 4000 V to prevent in-source fragmentation while maintaining adequate sensitivity. [1]

- Chromatographic separation: The C8 stationary phase provides optimal retention and peak shape for this compound. Alternative columns including C18 or phenyl stationary phases may require mobile phase re-optimization. A minimum of 0.5 minutes should be allowed before switching the MRM detection to the internal standard channel to avoid potential cross-talk. [1]

- Sample stability: Processed samples should be analyzed within 24 hours when stored at 4°C. For long-term storage, maintain at -70°C and avoid multiple freeze-thaw cycles to prevent analyte degradation. [1]

Troubleshooting Guide

Table 4: Troubleshooting guide for common issues

| Problem | Potential Cause | Solution |

|---|---|---|

| Low sensitivity | ESI source contamination | Clean ion source and sample introduction components |

| Suboptimal MRM transitions | Re-optimize collision energy and fragmentor voltage | |

| Poor chromatography | Column degradation | Replace chromatographic column |

| Mobile phase pH drift | Freshly prepare mobile phase additives | |

| High background | Matrix effects | Ensure complete protein precipitation |

| Contaminated solvents | Use fresh HPLC-grade solvents | |

| Inconsistent results | Variable incubation conditions | Standardize incubation temperature and timing |

| Microsomal activity variability | Use fresh aliquots of HLMs, avoid repeated freeze-thaw |

Method Adaptation and Extensions

The current methodology can be adapted for the quantification of this compound in other biological matrices such as plasma, tissue homogenates, or urine with appropriate validation. For plasma samples, additional clean-up steps beyond protein precipitation may be necessary to address increased matrix complexity. The method can also be extended to metabolite identification studies by incorporating full-scan data-dependent acquisition techniques, facilitating a comprehensive understanding of this compound's metabolic fate. [6] [7]

Conclusion

The established LC-MS/MS method provides a robust, sensitive, and efficient approach for the quantification of this compound in human liver microsomes, enabling reliable assessment of its metabolic stability. The method validation confirms excellent linearity, precision, and accuracy across the concentration range of 5-500 ng/mL, with a rapid analysis time of 2.0 minutes per sample that supports high-throughput applications. Application of this methodology has demonstrated that this compound exhibits moderate metabolic stability with an intrinsic clearance of 22.03 μL/min/mg and an in vitro half-life of 29.0 minutes, suggesting a favorable pharmacokinetic profile for further development. This comprehensive protocol provides researchers with a detailed framework for implementing this compound quantification in metabolic studies, contributing to the continued advancement of this promising therapeutic agent through the drug development pipeline.

References

- 1. LC-MS/MS Estimation of the Anti-Cancer Agent this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. | CAS 387867-13-2 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. LC-MS/MS Estimation of the Anti-Cancer Agent this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Estimation of the Anti-Cancer Agent this compound ... [sigmaaldrich.com]

- 6. Development of an LC-MS/MS Method for Quantification of ... [mdpi.com]

- 7. In Vitro and In Silico Metabolic Stability Evaluation [mdpi.com]

Tandutinib combination therapy bevacizumab glioblastoma

Efficacy and Safety Data from Phase II Trial

Table 1: Efficacy Outcomes (N=41 patients) [1]

| Outcome Measure | Result |

|---|---|

| Primary Endpoint: PFS at 6 Months (PFS6) | 23% |

| Median Progression-Free Survival (PFS) | 4.1 months |

| Median Overall Survival (OS) | 11 months |

| Best Radiographic Response (in 37 evaluable patients) | |

| - Partial Response | 24% (9 patients) |

Table 2: Common Grade ≥3 Treatment-Related Toxicities (N=41 patients) [1]

| Toxicity | Incidence |

|---|---|

| Hypertension | 17.1% |

| Muscle Weakness | 17.1% |

| Lymphopenia | 14.6% |

| Hypophosphatemia | 9.8% |

Application Notes

Scientific Rationale and Mechanism of Action

The combination of tandutinib and bevacizumab was developed to achieve dual inhibition of tumor vasculature, a critical component for glioblastoma growth and survival [2].

- Bevacizumab is a humanized monoclonal antibody that binds to Vascular Endothelial Growth Factor (VEGF), inhibiting its interaction with receptors (VEGFR-1 and VEGFR-2) on endothelial cells. This blocks VEGF-driven angiogenesis, endothelial cell proliferation, and survival [1].

- This compound is an orally active small-molecule inhibitor targeting Type III receptor tyrosine kinases, primarily platelet-derived growth factor receptor (PDGFR), c-KIT, and FLT3 [1]. Its inclusion in this regimen was primarily for its PDGFR activity. PDGFR inhibition affects tumor pericytes—support cells surrounding endothelial cells that are vital for vessel stability and function. Combined VEGFR and PDGFR inhibition demonstrates enhanced anti-tumor activity by targeting both the endothelial cell and pericyte components of the tumor vasculature [1] [2].

The signaling pathways targeted by this combination are illustrated below:

Key Conclusions from Clinical Data

The Phase II trial (NCT00667394) concluded that the combination of this compound and bevacizumab, while demonstrating anti-tumor activity, was not superior to historical data for bevacizumab monotherapy and was associated with greater toxicity [1]. The efficacy, as measured by PFS6 (23%) and median PFS (4.1 months), was comparable to bevacizumab alone, but the addition of this compound introduced significant adverse effects, notably muscle weakness related to neuromuscular junction pathology [1]. This suggests that while the biological rationale for dual inhibition is sound, this specific combination does not offer a therapeutic advantage over bevacizumab monotherapy for recurrent glioblastoma.

Experimental Protocol

This protocol outlines the dosing schedule, patient monitoring, and efficacy assessment methods used in the referenced Phase II trial [1] [2].

Patient Population and Eligibility

- Diagnosis: Histologically confirmed recurrent glioblastoma (GBM) or gliosarcoma. Patients with anaplastic gliomas were also enrolled in the parent trial but are not the focus of these notes [2].

- Key Inclusion Criteria:

- Prior therapy with radiotherapy and temozolomide.

- Radiographic evidence of progression.

- Karnofsky Performance Status (KPS) ≥ 60.

- Adequate bone marrow, liver, and renal function.

- Key Exclusion Criteria:

Dosing and Treatment Schedule

- Cycle 1 (Lead-in Phase):

- Days 1-14: this compound monotherapy at 500 mg orally, twice daily.

- Cycle 1 (Combination Phase) and Subsequent Cycles:

- Day 15 onward: Continue this compound (500 mg PO BID) and add Bevacizumab at 10 mg/kg via IV infusion every 2 weeks.

- Cycle Duration: Each treatment cycle is defined as 4 weeks.

- Treatment Continuation: Continue until disease progression, unacceptable toxicity, or for a maximum of 1 year (or longer in some cases, per protocol) [1] [2].

The treatment workflow, including key assessments, is detailed below:

Key Methodologies for Efficacy and Safety Monitoring

Radiographic Response Assessment:

- Imaging: MRI scans with perfusion weighting.

- Criteria: Use Response Assessment in Neuro-Oncology (RANO) criteria [1].

- Frequency: Baseline MRI within 14 days prior to enrollment. A second MRI-perfusion scan is performed between Days 12-14 of this compound monotherapy. Subsequent MRI scans are performed after every 4 weeks of combination therapy [1] [2].

Pharmacodynamic and Biomarker Assessment (Protocol-Specific):

- Perfusion MRI: Used to evaluate changes in tumor vascular parameters (e.g., relative cerebral blood volume) as a potential biomarker of anti-angiogenic activity [1].

- Peripheral Blood Mononuclear Cells (PBMCs): Collected with each MRI scan to assess levels of phosphorylated GSK-3, a downstream marker of PI3K/Akt pathway activity [1].

Toxicity Monitoring and Management:

- General Monitoring: Physical and neurological examinations, blood counts, and metabolic panels are performed at protocol-specified intervals (e.g., blood counts every 2 weeks) [1].

- Muscle Weakness: A notable and specific toxicity of this compound. For patients presenting with grade ≥3 myasthenic-like muscle weakness, electromyography (EMG) is recommended to confirm neuromuscular junction pathology. Dose delays or discontinuation may be required [1].

- Other Toxicities: Vigilant monitoring and management of hypertension, lymphopenia, and hypophosphatemia are essential.

Research Considerations and Future Directions

While this specific combination did not prove superior to bevacizumab alone, the investigation provides valuable insights for future research:

- Toxicity Profile: The distinct neuromuscular toxicity of this compound highlights the importance of specialized monitoring in future trials involving this agent or similar compounds [1].

- Biomarker Development: The integration of advanced imaging and correlative blood biomarkers, as done in this trial, is crucial for understanding drug effects and identifying patient subgroups that may benefit [1].

- Alternative Combinations: The rationale for targeting multiple pathways in the tumor microenvironment remains valid. Future studies could explore bevacizumab in combination with other targeted agents, such as immune checkpoint inhibitors, to potentially overcome resistance mechanisms [3].

References

Tandutinib clinical trial protocol phase I II dosing

Tandutinib Clinical Trial Application Notes

This compound is an orally bioavailable small-molecule inhibitor targeting type III receptor tyrosine kinases, including platelet-derived growth factor receptor-β (PDGFR-β), Fms-like tyrosine kinase 3 (FLT3), and c-Kit [1] [2]. Its development has focused on acute myeloid leukemia (AML) and glioblastoma.

Table 1: Key Clinical Trial Findings and Dosing

| Trial Feature | Acute Myeloid Leukemia (AML) | Recurrent Glioblastoma |

|---|---|---|

| Recommended Phase II Dose | 525 mg twice daily (monotherapy) [3] | 600 mg twice daily [1] [4] |

| Dose-Limiting Toxicity (DLT) | Reversible generalized muscular weakness [3] | Reversible generalized muscular weakness [1] |

| Key Efficacy Findings | Antileukemic activity in FLT3-ITD mutant AML [3] [5] | Trial closed for lack of efficacy at interim analysis [1] |

| Central Nervous System Penetration | Information not specific to AML | Excellent; mean tumor-to-plasma ratio of 13.1 ± 8.9 [1] [4] |

Table 2: Pharmacokinetic and Pharmacodynamic Profile

| Parameter | Findings |

|---|---|

| Administration | Oral [3] |

| Elimination Half-Life | ~6.4 days [4] |

| Time to Steady-State | >1 week of dosing [3] |

| Food Effect | Decreased oral bioavailability; dosing recommended 2 hours before or after meals [3] |

| Evidence of Target Engagement | Inhibition of FLT3 phosphorylation in circulating leukemic blasts (AML) [3] |

| Metabolism & Excretion | Not subject to extensive metabolism; likely eliminated by biliary excretion without significant biotransformation [4] [3] |

Detailed Experimental Protocols

Pharmacokinetic Analysis in Glioblastoma Trial

This protocol details the measurement of this compound concentrations in brain tumor tissue and plasma [4].

- Pre-surgical Dosing: Patients scheduled for resection of recurrent glioblastoma received this compound 500 mg orally twice daily for 7 days.

- Sample Collection:

- Tissue: A single intact section of tumor tissue (0.5–1.0 cm³) was rinsed with ice-cold PBS, blotted dry, and stored at -80°C.

- Plasma: Peripheral blood samples (6 mL) were collected in spray-coated sodium heparin tubes immediately before and after surgery. Plasma was separated by centrifugation (1300 g, 10 min, 4°C) and stored at -80°C.

- Sample Analysis:

- Homogenates were prepared from the frozen tumor samples.

- This compound concentrations in plasma and tumor homogenates were determined using a validated reversed-phase high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method.

- The brain tumor-to-plasma concentration ratio (B/P) was calculated as: [this compound] in tumor (ng/g) / average [this compound] in plasma during surgery (ng/mL).

Assessment of FLT3 Inhibition in AML Trial

This protocol confirms target inhibition in patients with AML [3].

- Sample Collection: Peripheral blood samples were obtained from patients with circulating leukemic blasts.

- Western Blotting:

- Protein lysates were prepared from isolated blasts.

- Lysates were subjected to Western blot analysis using antibodies specific for phosphorylated FLT3 and total FLT3.

- Inhibition of FLT3 signaling was demonstrated by a reduction in the phosphorylation of FLT3 in samples taken after treatment with this compound compared to baseline.

This compound Mechanism of Action and Signaling Pathway

This compound acts as a potent ATP-competitive antagonist of specific type III receptor tyrosine kinases. The following diagram illustrates its primary mechanism of action and the key signaling pathways it disrupts.

This mechanism is supported by pre-clinical models. In colon cancer cell lines and xenografts, this compound treatment inhibited phosphorylation of c-Kit, Akt, and mTOR, leading to suppressed proliferation, induced apoptosis, and reduced expression of pro-angiogenic factors like VEGF and COX-2 [6] [7].

Key Considerations for Protocol Development

- Patient Selection for AML: Clinical activity was most prominent in patients with FLT3-ITD mutations [3]. Enriching trial populations for this biomarker is crucial for evaluating efficacy.

- Combination Therapy: this compound has been evaluated in combination with standard "7+3" induction chemotherapy (cytarabine and daunorubicin) for newly diagnosed AML [5]. An intermittent dosing schedule (e.g., days 1-14 per cycle) was better tolerated than continuous dosing due to gastrointestinal side effects.

- Safety Monitoring: Protocols should include close monitoring for generalized muscle weakness, which is the principal DLT. Cardiac monitoring (ECG) is also recommended due to this compound's activity against the hERG potassium channel in pre-clinical assays [3].

References

- 1. Feasibility, phase I, and phase II studies of this compound, an oral ... [pubmed.ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 3. Phase 1 clinical results with this compound (MLN518), a novel ... [pmc.ncbi.nlm.nih.gov]

- 4. Feasibility, phase I, and phase II studies of this compound, an oral ... [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1/2 Study of this compound (MLN518) Plus Standard ... [sciencedirect.com]

- 6. This compound inhibits the Akt/mTOR signaling pathway to inhibit ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits the Akt/mTOR signaling pathway ... - PubMed [pubmed.ncbi.nlm.nih.gov]

Tandutinib in vitro cell proliferation assay IC50 values

Tandutinib's Mechanisms and Experimental Data

The table below summarizes the key findings on this compound's activity from the available research.

| Cancer Model/Cellular Process | Observed Effect of this compound | Key Findings & Potential IC50 Context |

|---|---|---|

| Acute Myelogenous Leukemia (AML) | Inhibition of FLT3-ITD phosphorylation and induction of apoptosis [1] | A phase 1 trial demonstrated clinical antileukemic activity; precise in vitro IC50 in cell proliferation not provided [1]. |

| Colon Cancer | Inhibition of cell proliferation and colony formation [2] [3] | Significantly inhibited growth of HCT116, HT-29, and SW480 cell lines; specific IC50 values for proliferation not stated [2]. |

| Multidrug Resistance (MRP7/ABCC10) | Reversal of resistance to paclitaxel and vincristine [4] | Chemosensitization achieved at non-toxic this compound concentrations (5, 10, 20 µM); IC50 for its own cytotoxicity in HEK293 cells not provided [4]. |

| Akt/mTOR Signaling Pathway | Inhibition of phosphorylation of c-Kit, Akt, mTOR, and p70S6 Kinase [2] [3] | Mechanism confirmed in colon cancer cell lines and xenograft tissues; IC50 for pathway inhibition not specified [2]. |

Detailed Experimental Protocol for Cell Proliferation Assay

While the exact protocol for this compound is not detailed, the following general methodology for MTT cytotoxicity assays is adapted from the search results [2] [4]. You can adapt this protocol using this compound as the test compound.

1. Cell Line Selection and Culture:

- Cell Lines: Select relevant cancer cell lines. For FLT3-ITD mutant AML, studies often use MV4-11 or MOLM-13 cells [5]. For colon cancer, HCT116, HT-29, and SW480 are common models [2].

- Culture Conditions: Maintain cells in appropriate media (e.g., RPMI-1640 for leukemia cells, DMEM for solid tumor cells) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Keep cells in a humidified incubator at 37°C with 5% CO₂ [5] [2].

2. Drug Preparation and Treatment:

- Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. Aliquot and store at -20°C.

- Working Dilutions: On the day of treatment, prepare a series of working concentrations by serially diluting the stock in cell culture medium. A typical 10-fold dilution series across 5-8 concentrations is common [6]. Ensure the final concentration of DMSO is the same in all wells (typically ≤0.1%) and include a vehicle control with DMSO only.

3. Cell Plating and Drug Incubation:

- Seeding: Harvest exponentially growing cells and seed them into 96-well plates. A density of 3,000-5,000 cells per well in 100 µL of medium is typical [5] [4].

- Pre-incubation: Allow cells to adhere and recover for 12-24 hours.

- Treatment: Add 100 µL of the prepared drug dilutions to the wells, resulting in the final desired concentration range. Each concentration should be tested in triplicate or quadruplicate.

4. MTT Assay and Data Analysis:

- Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours).

- MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow formazan crystal formation.

- Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 5-10 minutes.

- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- IC50 Calculation:

- Calculate the percentage of cell viability for each well: (Absorbance of treated well / Average absorbance of control wells) × 100.

- Use non-linear regression analysis in software like GraphPad Prism to fit the dose-response data and calculate the IC50 value [5].

This compound Inhibition of Key Signaling Pathways

The following diagram illustrates the primary signaling pathways that this compound inhibits, based on the research findings. This mechanism underlies its anti-proliferative effects in various cancers.

Experimental Design Considerations

- Verifying Mechanism: To confirm that this compound's effect is on-target, you can include western blot analysis in your protocol. As demonstrated in the literature, you would detect levels of phosphorylated FLT3, c-Kit, Akt, and mTOR in treated vs. untreated cells [2] [3].

- Overcoming Drug Resistance: The finding that this compound inhibits the multidrug resistance transporter MRP7/ABCC10 suggests it has potential to be used in combination therapy to overcome resistance to other chemotherapeutic agents like paclitaxel [4].

References

- 1. Phase 1 clinical results with this compound (MLN518), a novel ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the Akt/mTOR signaling pathway to inhibit ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits the Akt/mTOR signaling pathway ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (MLN518) reverses multidrug resistance by ... [pmc.ncbi.nlm.nih.gov]

- 5. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug ... [biosignaling.biomedcentral.com]

- 6. Quantitative scoring of differential drug sensitivity for ... [nature.com]

Tandutinib efflux inhibition MRP7 ABCC10 multidrug resistance

Experimental Data on Tandutinib-Mediated MDR Reversal

The efficacy of this compound in reversing MRP7-mediated multidrug resistance (MDR) is demonstrated through cytotoxicity and drug accumulation studies.

Table 1: Reversal of MRP7-mediated Resistance by this compound This table summarizes the degree to which this compound reversed resistance to specific chemotherapeutic agents in MRP7-transfected HEK293 cells. The reversal fold is calculated by dividing the IC₅₀ of the chemotherapeutic drug alone by its IC₅₀ when combined with this compound [1] [2].

| MRP7 Substrate | This compound Concentration (μM) | Reversal Fold |

|---|---|---|

| Paclitaxel | 5 | 7.2 |

| 10 | 12.5 | |

| 20 | 17.8 | |

| Vincristine | 3 | 4.5 |

Table 2: Effect of this compound on Paclitaxel Accumulation and Efflux

This table shows data from radiolabeled assays measuring how this compound affects the intracellular concentration and export of [³H]-paclitaxel in HEK-MRP7 cells [1] [3] [2].

| Assay Type | This compound Concentration (μM) | Effect on HEK-MRP7 Cells |

|---|---|---|

| Accumulation | 20 | Increased intracellular [³H]-paclitaxel |

| Efflux | 20 | Inhibited export of [³H]-paclitaxel |

Detailed Experimental Protocols

The following protocols are adapted from the key study by Deng et al. (2013) to provide a reproducible methodology for investigating MRP7-mediated MDR reversal [1] [2].

Cell Culture and Maintenance

- Cell Lines: HEK293 cells transfected with either an empty vector (HEK/pcDNA3.1) or an MRP7-expression vector (HEK-MRP7) [1] [2].

- Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin [1] [2].

- Conditions: Maintain cells as adherent monolayers in a humidified incubator at 37°C with 5% CO₂ [1] [2].

MTT Cytotoxicity Assay

This protocol is used to determine the sensitivity of cells to anticancer drugs and the reversal effects of this compound [1] [2].

- Step 1: Seeding. Harvest cells with trypsin and seed them in 96-well plates at a density of 5,000 cells/well in 180 µl of growth medium. Incubate for 24 hours to allow cell attachment.

- Step 2: Drug Treatment.

- For reversal studies, add This compound (e.g., 5, 10, 20 µM) to the wells 1 hour prior to the addition of the chemotherapeutic drug.

- Add varying concentrations of the chemotherapeutic drug (e.g., paclitaxel, vincristine). A set of wells should contain the chemotherapeutic drug alone for comparison.

- Incubate the plates continuously for 72 hours.

- Step 3: MTT Incubation. After 72 hours, add 20 µl of MTT solution (4 mg/ml) to each well. Return the plates to the incubator for 4 hours to allow for the formation of formazan crystals by viable cells.

- Step 4: Solubilization and Measurement. Carefully aspirate the medium without disturbing the cell monolayer. Add 100 µl of DMSO to each well to dissolve the formazan crystals. Shake the plates for 5 minutes.

- Step 5: Analysis. Measure the absorbance of each well at 570 nm, using 630 nm as a reference wavelength. Calculate the IC₅₀ (the drug concentration that inhibits cell growth by 50%) for each condition.

[³H]-Paclitaxel Accumulation Assay

This protocol measures the intracellular buildup of a radiolabeled MRP7 substrate [1] [2].

- Step 1: Preparation. Grow HEK/pcDNA3.1 and HEK-MRP7 cells to 80-90% confluence.

- Step 2: Pre-incubation. Pre-treat cells with or without This compound (20 µM) for 1 hour.

- Step 3: Accumulation. Incubate the cells with

[³H]-paclitaxelfor a set period (e.g., 2 hours) at 37°C. - Step 4: Washing and Lysis. Terminate the accumulation by placing the cells on ice. Wash the cells three times with ice-cold phosphate-buffered saline (PBS). Lyse the cells with an appropriate lysis buffer (e.g., RIPA buffer).

- Step 5: Measurement. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

[³H]-Paclitaxel Efflux Assay

This protocol measures the export of a drug from pre-loaded cells [1] [3] [2].

- Step 1: Drug Loading. Load cells with

[³H]-paclitaxelfor 2 hours at 37°C. - Step 2: Efflux Initiation. Remove the drug-containing medium and wash the cells with PBS. Add fresh, drug-free medium with or without This compound (20 µM).

- Step 3: Time Course. Incubate the cells at 37°C and terminate the efflux at various time points (e.g., 0, 30, 60, 120 minutes) by quickly placing the plates on ice and washing with cold PBS.

- Step 4: Measurement. Lyse the cells and measure the remaining intracellular radioactivity as described in the accumulation assay. A faster decrease in radioactivity over time indicates active efflux.

Mechanism of Action and Workflow

The following diagram illustrates the proposed mechanism of this compound and the experimental workflow for validating its effect.

This compound is believed to act as a direct inhibitor of the MRP7 transporter. It binds to MRP7 and blocks its ATP-dependent efflux function, preventing the pump from removing substrate drugs from the cancer cell [1] [3] [2]. This is supported by the observation that this compound does not significantly alter MRP7 protein expression levels, indicating a functional rather than regulatory inhibition [1] [2].

Application Notes for Researchers

- Clinical Implication: The primary application of these findings is the potential use of this compound as a combination therapy with conventional chemotherapeutics like paclitaxel and vincristine to overcome MRP7-mediated MDR in cancers [1] [3] [2].

- Specificity is Key: The study confirmed that the reversal effects were specific to MRP7-expressing cells, as this compound had little to no effect on the sensitivity of the control vector-transfected cells [1] [2]. This suggests a targeted action.

- Broader Context: MRP7/ABCC10 confers resistance to a wide range of agents, including taxanes (paclitaxel, docetaxel), vinca alkaloids (vincristine), nucleoside analogues, and epothilone B [4] [5]. Investigating this compound's effect on resistance to these other substrates could be a valuable next step.

- In Vivo Validation: While this data is from in vitro models, the role of ABCC10 in causing taxane resistance has been validated in vivo. Studies in

Abcc10−/−mouse models have shown increased sensitivity to paclitaxel and docetaxel, confirming its role as a relevant clinical target [5].

Reference List

- Deng, W., Dai, C., Chen, J., Kathawala, R. J., Sun, Y., Chen, H., Fu, L., & Chen, Z. (2013). This compound (MLN518) reverses multidrug resistance by inhibiting the efflux activity of the multidrug resistance protein 7 (ABCC10). Oncology Reports, 29, 2479–2485. [1] [3] [2]

- Hopper-Borge, E., Xu, Z., Shen, T., Shi, Z., Chen, Z., & Kruh, G. D. (2009). Human multidrug resistance protein 7 (ABCC10) is a resistance factor for nucleoside analogues and epothilone B. Cancer Research, 69(1), 178–184. [4]

- Sun, Y., Chen, J., Kumar, P., et al. (2013). Reversal of MRP7 (ABCC10)-Mediated Multidrug Resistance by Tariquidar. PLoS ONE, 8(2), e55576. [6]

- Hopper-Borge, E. A., Churchill, T., Paulose, C., et al. (2011). Abcc10 status affects mammary tumour growth, metastasis, and docetaxel treatment response. British Journal of Cancer, 111, 696–707. [5]

References

- 1. (MLN518) reverses this compound by inhibiting the... multidrug resistance [pmc.ncbi.nlm.nih.gov]

- 2. (MLN518) reverses this compound by inhibiting the... multidrug resistance [spandidos-publications.com]

- 3. This compound (MLN518) Reverses Multidrug Resistance by ... [pubmed.ncbi.nlm.nih.gov]

- 4. Human Multidrug Resistance Protein 7 (ABCC10) is a ... [pmc.ncbi.nlm.nih.gov]

- 5. Abcc10 status affects mammary tumour growth, metastasis, ... [nature.com]

- 6. Reversal of MRP7 (ABCC10)-Mediated Multidrug Resistance ... [journals.plos.org]

Tandutinib pharmacokinetic study design blood sampling times

Tandutinib Pharmacokinetic Sampling Protocol

For clinical PK studies of this compound in adults, the following sampling schedule is recommended to characterize its profile adequately [1] [2].

Table 1: Blood Sampling Schedule for this compound PK Studies

| Study Phase | Cycle & Day | Relative Dosing Time | Sample Purpose |

|---|---|---|---|

| Single-Dose PK | Cycle 1, Day 1 | Pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose | Characterize ( C_{max} ), ( T_{max} ), and terminal elimination half-life [2]. |

| Trough Concentration (( C_{trough} )) Monitoring | Cycle 1, Day 8 | Pre-dose | Steady-state verification [2]. |

| Cycle 1, Day 15 | Pre-dose | Steady-state monitoring [2]. | |

| Cycle 1, Day 21 | Pre-dose | Steady-state monitoring [2]. | |

| Cycle 2, Day 1 | Pre-dose | Steady-state monitoring [2]. |

Experimental Protocol for PK Sampling and Analysis

This section details the procedural steps from patient preparation to bioanalysis.

Pre-Study Considerations

- Patient Preparation: Instruct patients to fast from food and drink (except water) for at least 2 hours before and after each dose of this compound, as food can decrease its oral bioavailability [1].

- Dosage Form: this compound was administered orally as 25-mg or 100-mg capsules, with dose strength expressed as the free base [1].

Blood Sample Collection and Processing

- Collection: Collect peripheral blood samples (e.g., 6 mL) in tubes containing spray-coated sodium heparin [2].

- Processing: Centrifuge samples at 1300 g for 10 minutes at 4°C to separate plasma [2].

- Storage: Transfer the plasma supernatant into polypropylene tubes and immediately store at -80°C until analysis [2].

Bioanalytical Method for Quantifying this compound

The concentration of this compound in plasma should be determined using a validated reversed-phase High-Performance Liquid Chromatography with tandem mass spectrometric detection (LC-MS/MS) method [2].

- Chromatography: Utilize a reversed-phase column for separation.

- Mass Spectrometry: Employ multiple reaction monitoring (MRM) for specific detection.

- Validation: The method should be validated according to standard guidelines. One published assay had an interday accuracy of 108.4% and a precision of 7.1% at the lower limit of quantitation (25.0 ng/mL) [2].

Key Pharmacokinetic Parameters and Considerations

This compound's PK profile from clinical studies informs the rationale for the sampling design.

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Observation | Clinical Implication |

|---|---|---|

| Absorption & Half-Life | Slow elimination; achievement of steady-state plasma concentrations requires more than 1 week of continuous twice-daily dosing [1]. | Justifies the multi-day ( C_{trough} ) monitoring schedule to ensure steady-state is achieved and maintained. |

| Average ( C_{trough} ) at MTD | At the maximum tolerated dose (MTD) of 525 mg twice daily, the average steady-state minimum concentration was approximately 300 ng/mL [2]. | Provides a target concentration for efficacy, as this level exceeded the IC50 for FLT3 inhibition in preclinical models. |

| Intratumoral Penetration | In a glioblastoma study, the mean ratio of this compound concentration in brain tumor tissue to plasma was 13.1 ± 8.9 after 500 mg twice daily dosing [2]. | Indicates excellent penetration into target tissues, which is crucial for antitumor activity. |

The experimental workflow for the entire PK study, from design to data output, is summarized below.

Important Practical Notes for Researchers

- Dose-Limiting Toxicity (DLT): The principal DLT of this compound is reversible generalized muscular weakness and fatigue. The established maximum tolerated dose (MTD) is 525 mg twice daily for continuous dosing in AML patients [1]. A separate study in glioblastoma patients established a slightly higher MTD of 600 mg twice daily [2], indicating the MTD may be context-dependent.

- Compliance Monitoring: For chronic dosing studies, patient compliance is critical. Researchers should consider having patients maintain a drug diary, and those with compliance below a preset threshold (e.g., <80%) should be excluded from the PK-per-protocol analysis [2].

Conclusion

This application note provides a detailed and practical protocol for designing a this compound pharmacokinetic study. Adherence to the specified blood sampling times, sample processing conditions, and LC-MS/MS bioanalysis is crucial for generating reliable data that accurately characterizes the drug's pharmacokinetic profile. This information is essential for establishing exposure-response relationships and guiding future clinical development.

References

Comprehensive Application Notes and Protocol for Measuring Tandutinib Intratumoral Concentrations in Human Surgical Specimens

Drug Background and Rationale

Tandutinib (MLN518/CT53518) is an orally bioavailable quinazoline-based inhibitor that targets type III receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR-β), Fms-like tyrosine kinase 3 (FLT3), and c-Kit. In glioblastoma (GBM), PDGFR signaling is implicated in gliomagenesis and represents the predominant driver of the proneural molecular subtype. PDGFR-β is expressed on >90% of endothelial cells in glioblastoma specimens, making it a compelling therapeutic target for this aggressive brain tumor [1].

The blood-brain barrier (BBB) presents a significant challenge for drug delivery to brain tumors, with insufficient central nervous system (CNS) penetration frequently cited as a primary cause of trial failures in neuro-oncology. Phase 0 trials and window-of-opportunity studies have emerged as valuable approaches to expeditiously identify potentially efficacious drugs by obtaining early pharmacokinetic (PK) and pharmacodynamic (PD) data before committing to larger, more expensive late-stage trials [2]. These approaches are particularly relevant for GBM, where the average duration from phase II to completion of phase III trials stands at 7.2 years, with over 91% of phase III trials proving unsuccessful [2].

Pre-Analytical Considerations and Clinical Protocol

Patient Selection and Inclusion Criteria

- Target Population: Patients with recurrent glioblastoma requiring surgical resection

- Key Inclusion Criteria:

- Age ≥18 years

- Pathological diagnosis of glioblastoma

- Prior treatment with radiation

- Karnofsky performance status (KPS) ≥60

- Mini-Mental Status Examination (MMSE) score ≥15

- Measurable disease on MRI

- Key Exclusion Criteria:

- Prior anti-PDGF therapy

- Cranial radiation within 3 months prior to study entry

- Use of enzyme-inducing anti-epileptic drugs

- Prior treatment with >2 chemotherapy regimens [1]

Dosing Protocol and Timing

The recommended dosing regimen for this compound in surgical pharmacokinetic studies is 500 mg administered orally twice daily for 7 days prior to surgical resection. The surgical procedure should be performed at least 6 hours after taking the last dose of this compound to ensure adequate drug distribution and measurement of trough concentrations. This duration allows the drug to reach steady-state concentrations in plasma and potentially in tumor tissue [1].

Table 1: Key Timing Parameters for this compound Dosing and Sample Collection

| Parameter | Specification | Rationale |

|---|---|---|

| Dose | 500 mg twice daily | Provides therapeutic exposure while minimizing toxicity |

| Duration | 7 days | Allows drug to reach steady-state concentrations |

| Last dose to surgery interval | ≥6 hours | Measures trough concentrations while ensuring detectable levels |

| Plasma sampling | Pre- and post-surgery | Enables calculation of average plasma concentration during resection |

Specimen Collection and Processing

Tumor Tissue Collection:

- Collect a single intact section of tumor tissue (0.5-1.0 cm³) during surgical resection